molecular formula C3H8Cl2N4S B13448333 5-Hydrazinyl-3-methyl-1,2,4-thiadiazole dihydrochloride

5-Hydrazinyl-3-methyl-1,2,4-thiadiazole dihydrochloride

Cat. No.: B13448333
M. Wt: 203.09 g/mol
InChI Key: QSNRSEUSAWOOPR-UHFFFAOYSA-N
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Description

5-Hydrazinyl-3-methyl-1,2,4-thiadiazole dihydrochloride is a heterocyclic compound that contains a thiadiazole ring. This compound is known for its potential biological activities and has been studied for various applications in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinyl-3-methyl-1,2,4-thiadiazole dihydrochloride typically involves the reaction of hydrazine derivatives with thiadiazole precursors. One common method involves the reaction of 3-methyl-1,2,4-thiadiazole with hydrazine hydrate in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or column chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinyl-3-methyl-1,2,4-thiadiazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the hydrazinyl group.

    Substitution: The compound can participate in substitution reactions, where the hydrazinyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different thiadiazole derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-3-methyl-1,2,4-thiadiazole dihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with biological molecules, potentially disrupting their normal function. This can lead to various biological effects, such as antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1,2,4-thiadiazole: A precursor in the synthesis of 5-Hydrazinyl-3-methyl-1,2,4-thiadiazole dihydrochloride.

    5-Amino-3-methyl-1,2,4-thiadiazole: Another derivative with similar biological activities.

Uniqueness

This compound is unique due to its specific hydrazinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Biological Activity

5-Hydrazinyl-3-methyl-1,2,4-thiadiazole dihydrochloride is a compound belonging to the class of thiadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C3H6N4S
  • Molecular Weight : 118.17 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Thiadiazole derivatives, including this compound, are known for a wide range of biological activities:

  • Antimicrobial Activity : Thiadiazoles exhibit significant antibacterial and antifungal properties. Studies have shown that various thiadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungal strains .
  • Anticancer Properties : Thiadiazole derivatives have been reported to possess anticancer activity against several human cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
  • Antiviral Activity : Some studies indicate that thiadiazole derivatives can exhibit antiviral properties, particularly against viral strains such as Mycobacterium tuberculosis .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for microbial growth or cancer cell survival.
  • Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, thiadiazoles can effectively reduce tumor growth.
  • Interference with Nucleic Acid Synthesis : Some derivatives disrupt DNA or RNA synthesis in pathogens.

Research Findings and Case Studies

Several studies have evaluated the biological activity of thiadiazoles:

StudyFindings
Evaluated a series of thiadiazole compounds for antimicrobial activity; found promising results against various bacterial strains with MIC values ranging from 16 to 31.5 μg/mL.
Investigated anticancer properties; certain derivatives showed IC50 values below 10 µM against human glioblastoma cells.
Assessed antiviral activity against Mycobacterium tuberculosis; some compounds demonstrated significant efficacy in inhibiting bacterial growth.

Properties

Molecular Formula

C3H8Cl2N4S

Molecular Weight

203.09 g/mol

IUPAC Name

(3-methyl-1,2,4-thiadiazol-5-yl)hydrazine;dihydrochloride

InChI

InChI=1S/C3H6N4S.2ClH/c1-2-5-3(6-4)8-7-2;;/h4H2,1H3,(H,5,6,7);2*1H

InChI Key

QSNRSEUSAWOOPR-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)NN.Cl.Cl

Origin of Product

United States

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